molecular formula C15H12BrClN2S2 B3285056 2-{[(4-Bromophenyl)sulfanyl]methyl}-4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine CAS No. 796067-65-7

2-{[(4-Bromophenyl)sulfanyl]methyl}-4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine

Cat. No.: B3285056
CAS No.: 796067-65-7
M. Wt: 399.8 g/mol
InChI Key: VBPCFSSPZAEORP-UHFFFAOYSA-N
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Description

2-{[(4-Bromophenyl)sulfanyl]methyl}-4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine is a synthetic organic compound with the molecular formula C15H12BrClN2S2 It is characterized by the presence of a thieno[2,3-d]pyrimidine core, substituted with bromophenyl, sulfanyl, methyl, and chloro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-Bromophenyl)sulfanyl]methyl}-4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thieno[2,3-d]pyrimidine ring.

    Introduction of Substituents: The bromophenyl, sulfanyl, methyl, and chloro groups are introduced through various substitution reactions. For example, the bromophenyl group can be introduced via a bromination reaction, while the sulfanyl group can be added through a thiolation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yield reactions, efficient catalysts, and scalable reaction conditions to ensure cost-effectiveness and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-Bromophenyl)sulfanyl]methyl}-4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the bromophenyl and chloro sites.

    Oxidation and Reduction Reactions: The sulfanyl group can be oxidized to form sulfoxides or sulfones, while reduction reactions can modify the thieno[2,3-d]pyrimidine core.

    Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions to form biaryl derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halogenating agents (e.g., N-bromosuccinimide for bromination) and thiolating agents (e.g., thiourea for thiolation).

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions include various substituted thieno[2,3-d]pyrimidine derivatives, sulfoxides, sulfones, and biaryl compounds.

Scientific Research Applications

2-{[(4-Bromophenyl)sulfanyl]methyl}-4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-{[(4-Bromophenyl)sulfanyl]methyl}-4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes or Receptors: Modulating their activity and leading to downstream biological effects.

    Interfering with Cellular Processes: Such as DNA replication, protein synthesis, or cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(4-Chlorophenyl)sulfanyl]methyl}-4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine
  • 2-{[(4-Methylphenyl)sulfanyl]methyl}-4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine
  • 2-{[(4-Fluorophenyl)sulfanyl]methyl}-4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine

Uniqueness

2-{[(4-Bromophenyl)sulfanyl]methyl}-4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine is unique due to the presence of the bromophenyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs with different substituents.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-[(4-bromophenyl)sulfanylmethyl]-4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrClN2S2/c1-8-9(2)21-15-13(8)14(17)18-12(19-15)7-20-11-5-3-10(16)4-6-11/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBPCFSSPZAEORP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=NC(=N2)CSC3=CC=C(C=C3)Br)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrClN2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701141680
Record name 2-[[(4-Bromophenyl)thio]methyl]-4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701141680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

796067-65-7
Record name 2-[[(4-Bromophenyl)thio]methyl]-4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=796067-65-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[(4-Bromophenyl)thio]methyl]-4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701141680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-{[(4-Bromophenyl)sulfanyl]methyl}-4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine
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2-{[(4-Bromophenyl)sulfanyl]methyl}-4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine
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2-{[(4-Bromophenyl)sulfanyl]methyl}-4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine
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2-{[(4-Bromophenyl)sulfanyl]methyl}-4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine
Reactant of Route 5
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2-{[(4-Bromophenyl)sulfanyl]methyl}-4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine
Reactant of Route 6
2-{[(4-Bromophenyl)sulfanyl]methyl}-4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine

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